molecular formula C18H15F3N2O5 B2659202 N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide CAS No. 1351645-05-0

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide

Cat. No.: B2659202
CAS No.: 1351645-05-0
M. Wt: 396.322
InChI Key: NLPJSHBZPUWGOJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a complex organic compound that features a benzodioxole ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and rigorous purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development .

Medicine

Medically, this compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and reduce inflammation by targeting specific pathways .

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide, also referred to as compound S,S,R-5, has garnered attention for its potential biological activities, particularly in the fields of antidiabetic and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxole moiety and a trifluoromethylphenyl group, contributing to its unique pharmacological properties. Its molecular formula is C16H19F3N2O3C_{16}H_{19}F_3N_2O_3 with a molecular weight of approximately 368.34 g/mol.

Antidiabetic Activity

Recent studies have highlighted the compound's potential as a multitarget antidiabetic agent . The biological activity was evaluated through various in vitro assays targeting key enzymes involved in carbohydrate metabolism:

Enzyme IC50 (μM) Standard IC50 (μM) Inhibition (%)
α-Glucosidase6.282.00 (Acarbose)83.13
α-Amylase4.581.58 (Acarbose)78.85
PTP1B0.911.35 (Ursolic Acid)88.35
DPPH (Antioxidant)2.360.85 (Ascorbic Acid)-

The compound exhibited significant inhibitory activity against α-glucosidase and α-amylase, which are crucial for carbohydrate digestion and glucose absorption, indicating its potential utility in managing diabetes by delaying glucose uptake.

Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between the compound and its target enzymes. The results indicated favorable binding affinities, suggesting that the structural features of S,S,R-5 facilitate effective enzyme inhibition. The docking analysis revealed that the compound forms critical interactions with active site residues, enhancing its inhibitory potency against the tested enzymes .

Antioxidant Activity

The antioxidant capacity of S,S,R-5 was assessed using the DPPH radical scavenging assay, yielding an IC50 value of 2.36 μM. This activity suggests that the compound can effectively neutralize free radicals, thereby protecting cellular components from oxidative stress . The antioxidant properties are particularly relevant in the context of diabetes, where oxidative stress plays a significant role in disease progression.

Toxicity Assessment

Preliminary toxicity evaluations conducted on experimental models indicated that S,S,R-5 exhibited no significant adverse effects at doses up to 50 mg/kg in mice over a period of 72 hours. Behavioral assessments showed no lethality or harmful effects, supporting the safety profile of the compound for further studies .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O5/c19-18(20,21)11-3-1-10(2-4-11)13(24)8-22-16(25)17(26)23-12-5-6-14-15(7-12)28-9-27-14/h1-7,13,24H,8-9H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPJSHBZPUWGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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